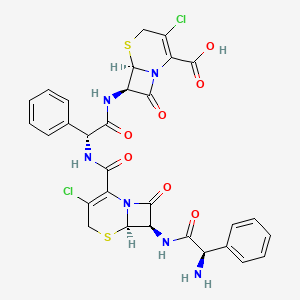
Cefaclor Dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefaclor Dimer is a derivative of Cefaclor, a second-generation cephalosporin antibiotic. Cefaclor is widely used to treat bacterial infections such as pneumonia, ear infections, skin infections, throat infections, and urinary tract infections . The dimer form of Cefaclor is of interest due to its potential enhanced stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Cefaclor involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the preparation of Cefaclor crystals, which are then subjected to various chemical treatments to form the dimer.
Industrial Production Methods
Industrial production of Cefaclor Dimer follows a similar route to that of Cefaclor, with additional steps to ensure the formation of the dimer. The process involves precise control of reaction conditions such as temperature, pH, and solvent composition to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cefaclor Dimer undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Cefaclor Dimer has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cephalosporin antibiotics under various conditions.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is studied for its potential use in treating bacterial infections with enhanced efficacy compared to Cefaclor.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Cefaclor Dimer, like Cefaclor, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The dimer form may have enhanced binding affinity and stability, leading to improved antibacterial activity.
Comparación Con Compuestos Similares
Similar Compounds
Cephalexin: A first-generation cephalosporin with a similar spectrum of activity but lower efficacy.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Cefotaxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria
Uniqueness
Cefaclor Dimer is unique due to its potential enhanced stability and efficacy compared to other cephalosporins. Its dimeric form may provide better resistance to bacterial degradation and improved pharmacokinetic properties .
Propiedades
Fórmula molecular |
C30H26Cl2N6O7S2 |
|---|---|
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C30H26Cl2N6O7S2/c31-15-11-46-28-19(35-23(39)17(33)13-7-3-1-4-8-13)26(42)37(28)21(15)25(41)34-18(14-9-5-2-6-10-14)24(40)36-20-27(43)38-22(30(44)45)16(32)12-47-29(20)38/h1-10,17-20,28-29H,11-12,33H2,(H,34,41)(H,35,39)(H,36,40)(H,44,45)/t17-,18-,19-,20-,28-,29-/m1/s1 |
Clave InChI |
HJVFFFPXPOSCTD-UZRIYZSQSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)NC5C6N(C5=O)C(=C(CS6)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


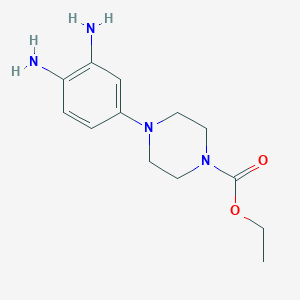
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)

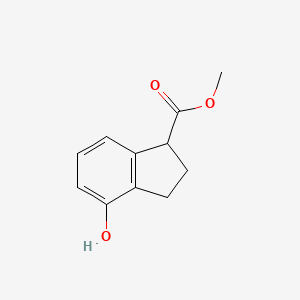
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
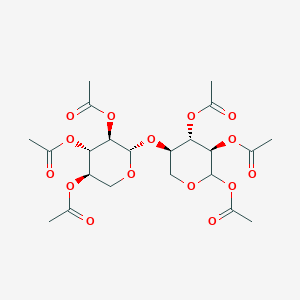
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
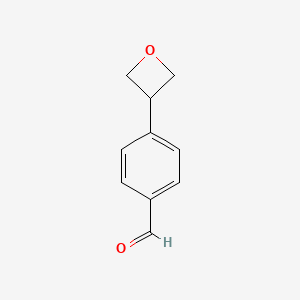
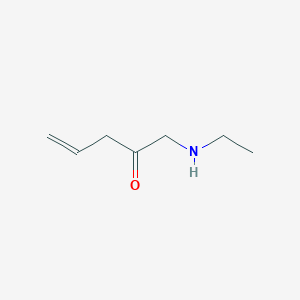
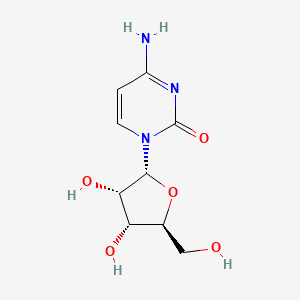
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
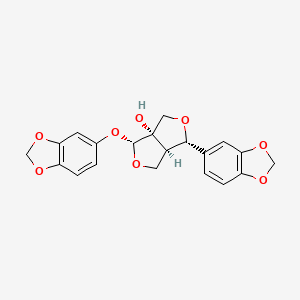
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
